2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a tert-butyl group, a methylbenzyl group, and a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[2,3-b]pyridine core and introduce the tert-butyl and methylbenzyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The tert-butyl and methylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves its interaction with molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the pyrrolo[2,3-b]pyridine core can interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl: This compound shares the tert-butyl and methylbenzyl groups but has a different core structure.
tert-Butyl substituted hetero-donor TADF compounds: These compounds are used in organic light-emitting diodes (OLEDs) and share the tert-butyl group but have different applications.
Uniqueness
2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14-7-5-8-15(11-14)13-21-17(19(2,3)4)12-16-9-6-10-20-18(16)21/h5-12H,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMZNFHJPKPQDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC3=C2N=CC=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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